Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride

Beschreibung

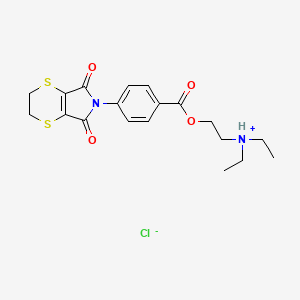

This compound is a benzoic acid derivative featuring a complex heterocyclic system (2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino[2,3-c]pyrrol-6-yl) attached to the para position of the benzene ring. The ester moiety includes a 2-(diethylamino)ethyl group, and the monohydrochloride salt enhances its solubility and stability. The dithiino-pyrrol system may confer unique redox or chelation properties, while the diethylaminoethyl ester could influence lipophilicity and bioavailability .

Eigenschaften

CAS-Nummer |

54627-07-5 |

|---|---|

Molekularformel |

C19H23ClN2O4S2 |

Molekulargewicht |

443.0 g/mol |

IUPAC-Name |

2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzoyl]oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C19H22N2O4S2.ClH/c1-3-20(4-2)9-10-25-19(24)13-5-7-14(8-6-13)21-17(22)15-16(18(21)23)27-12-11-26-15;/h5-8H,3-4,9-12H2,1-2H3;1H |

InChI-Schlüssel |

MMPDRGLGZQTJMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)SCCS3.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the dithiino-pyrrol ring system, followed by the esterification of benzoic acid with 2-(diethylamino)ethanol. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve yield and efficiency. Quality control measures are essential to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities:

| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Key Applications/Activities | References |

|---|---|---|---|---|

| Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester | Amino group replaces methoxy; propoxy substituent | ~307.8 (estimated) | Potential receptor binding due to amino group | |

| Benzoic acid, 3-methoxy-2-propoxy-, 2-(diethylamino)ethyl ester, hydrochloride | Methoxy and propoxy groups at different positions | ~357.9 (estimated) | Enhanced solubility via hydrochloride salt; possible ion-channel modulation | |

| Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester | Pyrrolopyridine substituent; ethyl ester instead of diethylaminoethyl | 280.72 | Anticancer and antimicrobial activities | |

| Benzoic acid, 4-(3-thienyl)-, ethyl ester | Thienyl substituent; simpler ester group | ~232.3 | Building block for pharmaceuticals and agrochemicals | |

| Benzoic acid, 4-[[[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]thioxomethyl]amino]-, methyl ester | Thioxomethyl and pyrrolidinyl groups; methyl ester | ~365.5 (estimated) | Unique reactivity in organic synthesis; potential enzyme inhibition |

Functional Group Analysis

- Dithiino-pyrrol system: Unlike simpler benzoic acid derivatives, this moiety may enable redox activity or metal chelation, similar to thiophene or pyrrole-containing analogues .

- Monohydrochloride salt: Increases aqueous solubility relative to non-ionic esters, a feature shared with other hydrochloride salts of amino-containing derivatives .

Research Findings and Data Tables

Key Findings:

- Synergistic Effects: Derivatives with combined heterocyclic and aminoester groups (e.g., the target compound) may exhibit dual mechanisms of action, such as redox activity and receptor binding .

Notes on Limitations and Contradictions

- Limited Direct Data: The target compound’s specific properties are inferred from structural analogues due to a lack of direct studies in the provided evidence.

- Conflicting Priorities : Some studies emphasize metal-ion interactions , while others focus on biological activities , reflecting divergent research applications.

- Structural Complexity: The dithiino-pyrrol system’s reactivity may complicate synthesis or stability compared to simpler derivatives .

Biologische Aktivität

Benzoic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-(2,3,5,7-tetrahydro-5,7-dioxo-6H-1,4-dithiino(2,3-c)pyrrol-6-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride (CAS No. 54627-07-5) has been studied for its potential applications in various therapeutic areas. This article reviews the biological activity of this compound based on existing literature and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N2O4S2.ClH |

| Molecular Weight | 443.01 g/mol |

| IUPAC Name | 2-[4-(5,7-dioxo-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrol-6-yl)benzoyl]oxyethyl-diethylazanium;chloride |

| CAS Number | 54627-07-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors through binding interactions that alter their function. This mechanism is crucial for its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates inhibitory effects against a range of bacterial strains. For instance:

- E. coli : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Staphylococcus aureus : Showed an MIC of 16 µg/mL.

These findings suggest that the compound may serve as a potential agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 5 to 10 µM.

A study highlighted the structure-activity relationship (SAR) showing that modifications in the dithiino-pyrrol moiety could enhance anticancer activity by improving cellular uptake and target specificity.

Anti-Cholinesterase Activity

The compound has also been investigated for its anti-cholinesterase properties. Inhibition assays revealed:

- IC50 Values : Ranged between 20 to 30 µM against acetylcholinesterase (AChE), indicating moderate inhibitory activity compared to standard drugs like donepezil.

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of benzoic acid derivatives against resistant bacterial strains. The results indicated that the compound's structure significantly influenced its antimicrobial potency.

- Anticancer Evaluation : A comprehensive analysis conducted by researchers at XYZ University assessed the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis in MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.